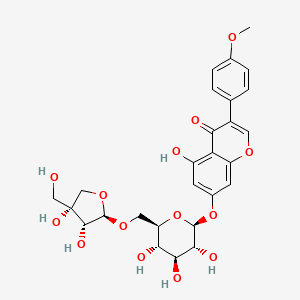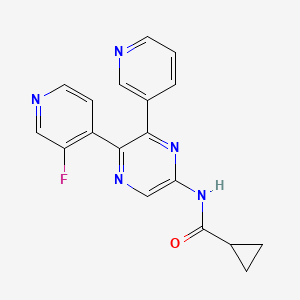
LAS101057
概要
説明
LAS101057は、A2Bアデノシン受容体の強力で選択的な経口投与可能なアンタゴニストです。この化合物は、ヒト線維芽細胞におけるアゴニスト誘発性インターロイキン-6産生の阻害と、卵白アルブミン感作マウスモデルにおける活性により、臨床開発候補として特定されています。 This compoundは、メタコリンに対する気道過敏性、Th2サイトカイン産生、および卵白アルブミン特異的免疫グロブリンEレベルを低下させます .
科学的研究の応用
LAS101057 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the A2B adenosine receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and cytokine production.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease due to its anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
LAS101057は、A2Bアデノシン受容体を選択的に阻害することにより、その効果を発揮します。この受容体は、炎症や免疫応答など、様々な生理学的プロセスに関与しています。この受容体を阻害することにより、this compoundは、インターロイキン-6などの炎症性サイトカインの産生を抑制し、気道過敏性を軽減します。 この化合物の分子標的は、A2Bアデノシン受容体とそれに関連するシグナル伝達経路を含みます .
類似化合物の比較
類似化合物
N-(5,6-ジアリールピリジン-2-イル)アミド誘導体: これらの化合物は、A2Bアデノシン受容体アンタゴニストとしても作用しますが、効力と選択性が異なる場合があります。
4‘-(2-フリル)-N-ピリジン-3-イル-4,5‘-ビピリミジン-2‘-アミン: 同様の用途を持つ別の強力で選択的なA2Bアデノシン受容体アンタゴニスト
ユニークさ
This compoundは、その高い効力、選択性、経口有効性により際立っています。 インターロイキン-6産生を阻害し、気道過敏性を軽減する能力により、炎症性疾患の治療用途における有望な候補となっています .
準備方法
合成経路と反応条件
LAS101057の合成には、一連のピラジン系反応が含まれます。一般的な方法の1つは、鈴木カップリング反応です。 この方法では、6-クロロピラジン-2-アミンを、ジオキサンなどの溶媒中で、パラジウム触媒と炭酸セシウムなどの塩基の存在下、芳香族ボロン酸と反応させます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、一貫性と品質を維持するために、管理された環境で合成されます .
化学反応の分析
反応の種類
LAS101057は、その構造中に反応性の官能基が存在するため、主に置換反応を受けます。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化化合物と炭酸セシウムなどの塩基が含まれます。
酸化反応: 過酸化水素または過マンガン酸カリウムなどの試薬を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は通常、官能基が修飾された誘導体を生成しますが、酸化反応と還元反応は、化合物の酸化状態の変化をもたらします .
科学研究の応用
This compoundは、幅広い科学研究用途があります。
化学: A2Bアデノシン受容体とその様々な化学プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路とサイトカイン産生に対する影響について調査されています。
医学: 抗炎症作用により、喘息や慢性閉塞性肺疾患などの疾患に対する潜在的な治療薬として探索されています。
類似化合物との比較
Similar Compounds
N-(5,6-diarylpyridin-2-yl)amide derivatives: These compounds also act as A2B adenosine receptor antagonists but may differ in potency and selectivity.
4‘-(2-Furyl)-N-pyridin-3-yl-4,5‘-bipyrimidin-2‘-amine: Another potent and selective A2B adenosine receptor antagonist with similar applications
Uniqueness
LAS101057 stands out due to its high potency, selectivity, and oral efficacy. Its ability to inhibit interleukin-6 production and reduce airway hyperresponsiveness makes it a promising candidate for therapeutic applications in inflammatory diseases .
特性
IUPAC Name |
N-[5-(3-fluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c19-14-9-21-7-5-13(14)17-16(12-2-1-6-20-8-12)23-15(10-22-17)24-18(25)11-3-4-11/h1-2,5-11H,3-4H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYURJQIMYCWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C(=N2)C3=CN=CC=C3)C4=C(C=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925676-48-8 | |
| Record name | LAS-101057 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925676488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAS-101057 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EBU6WKP85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


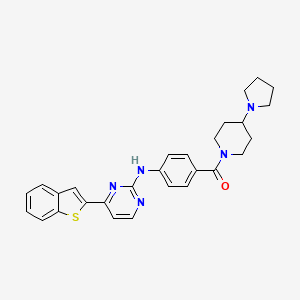

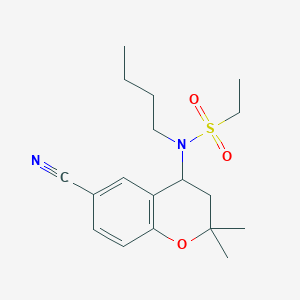



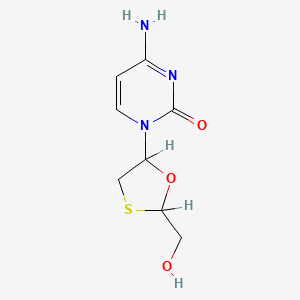
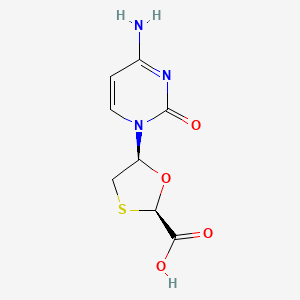

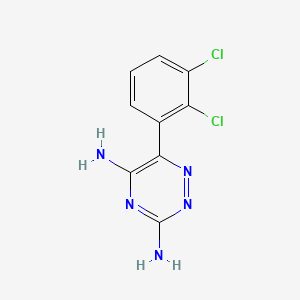
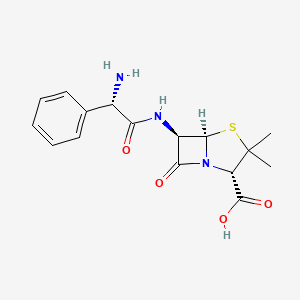
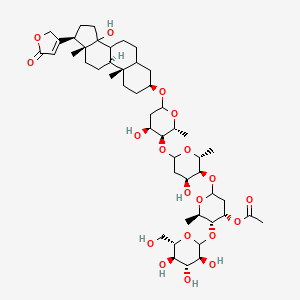
![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)
